1-Bromo-5-methoxyimidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-5-methoxyimidazo[1,5-a]pyridine involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyridines .
Scientific Research Applications
1-Bromo-5-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-5-methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 5-Bromo-6-methoxy-imidazo[1,2-a]pyridine
- 3-bromo-5-methoxyimidazo[1,2-a]pyridine
- This compound-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
1-bromo-5-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-2-3-6-8(9)10-5-11(6)7/h2-5H,1H3 |
InChI Key |
QTMRHWBEWVIOGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(N=CN21)Br |
Origin of Product |
United States |
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